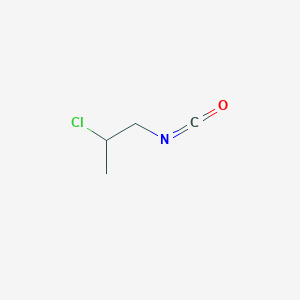

2-Chloropropyl isocyanate

Description

Historical Context in Organic Synthesis and Polymer Chemistry

The study of organic isocyanates dates back to the mid-19th century, with their industrial and academic importance surging in the 20th century, largely driven by the discovery and development of polyurethanes. scribd.comnih.gov Polyurethanes, formed from the reaction of diisocyanates with polyols, are a versatile class of polymers with applications ranging from foams and elastomers to coatings and adhesives. wikipedia.orgdoxuchem.com

Within this broad context, the development of functionalized isocyanates, such as haloalkyl isocyanates, provided chemists with powerful new tools. These compounds incorporate a second reactive site—the carbon-halogen bond—in addition to the isocyanate group. This dual functionality allows for more complex synthetic strategies. While specific historical documentation for 2-chloropropyl isocyanate is not extensively detailed, its emergence is part of the broader exploration into functionalized monomers for polymer chemistry and specialized organic synthesis. Related compounds, such as 2-chloroethyl isocyanate and 3-chloropropyl isocyanate, have been utilized in the preparation of novel polymers and as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comsigmaaldrich.comfishersci.at The living anionic polymerization of isocyanates like 3-chloropropyl isocyanate has been a subject of research, highlighting the interest in creating well-defined polymers from such functional monomers. acs.org

Foundational Significance as a Reactive Chemical Intermediate

The primary significance of this compound in academic research lies in its role as a bifunctional chemical intermediate. Its structure contains two distinct reactive sites, which can be addressed selectively to build molecular complexity.

The isocyanate group is a powerful electrophile, readily reacting with a wide range of nucleophiles. wikipedia.org Its reactions with alcohols or phenols yield carbamates (urethanes), while reactions with amines produce urea (B33335) derivatives. doxuchem.comenamine.net These reactions are fundamental to polyurethane and polyurea chemistry and are characterized by high yields and the absence of small molecule byproducts. enamine.net

Simultaneously, the chlorine atom on the propyl chain provides a classic site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups or for the molecule to be grafted onto other structures. This dual reactivity makes chloroalkyl isocyanates valuable building blocks in the synthesis of heterocycles, modified polymers, and other specialized molecules. enamine.netcdnsciencepub.com For example, related isocyanate-functional silanes are used as adhesion promoters and cross-linking agents, where the isocyanate group reacts with the polymer and the silane (B1218182) portion adheres to an inorganic substrate. cfmats.com

Structural Features and Reactivity Principles

The reactivity of this compound is a direct consequence of its molecular structure, which consists of a three-carbon propyl chain with a chlorine atom at the second carbon and an isocyanate group at the first. The N=C=O group is nearly linear, and the carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. wikipedia.orgpoliuretanos.net

This high electrophilicity at the isocyanate carbon is the driving force for its reactions with nucleophiles like alcohols, amines, and water. poliuretanos.netfishersci.com Aromatic isocyanates are generally more reactive than aliphatic ones; however, the reactivity of aliphatic isocyanates is still substantial and often requires no catalysis for reactions with strong nucleophiles like amines. poliuretanos.net

The presence of the chlorine atom on the alkyl chain introduces a second electrophilic center. The polarity of the carbon-chlorine bond makes the carbon atom susceptible to attack by nucleophiles, leading to substitution of the chlorine atom. This allows for a secondary functionalization step, separate from the isocyanate chemistry. The position of the chlorine atom at the second carbon (beta position) can influence the molecule's reactivity compared to isomers like 3-chloropropyl isocyanate, potentially affecting reaction rates and pathways due to steric and electronic effects.

Below is a table summarizing key physical and chemical properties for this compound and related compounds for comparison.

| Property | Value (this compound) | Value (2-Chloroethyl Isocyanate) | Value (3-Chloropropyl Isocyanate) |

| Molecular Formula | C₄H₆ClNO | C₃H₄ClNO sigmaaldrich.com | C₄H₆ClNO sigmaaldrich.com |

| Molecular Weight | 119.55 g/mol | 105.52 g/mol sigmaaldrich.com | 119.55 g/mol sigmaaldrich.com |

| Boiling Point | Data not available | 141-142 °C sigmaaldrich.com | 152-154 °C sigmaaldrich.com |

| Density | Data not available | 1.237 g/mL at 25 °C sigmaaldrich.com | 1.165 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Data not available | n20/D 1.447 sigmaaldrich.com | n20/D 1.452 sigmaaldrich.com |

| CAS Number | 52136-19-3 | 1943-83-5 sigmaaldrich.com | 13010-19-0 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6ClNO |

|---|---|

Molecular Weight |

119.55 g/mol |

IUPAC Name |

2-chloro-1-isocyanatopropane |

InChI |

InChI=1S/C4H6ClNO/c1-4(5)2-6-3-7/h4H,2H2,1H3 |

InChI Key |

MROFNFQACWUVJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN=C=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering

Conventional Synthetic Routes to 2-Chloropropyl Isocyanate

The synthesis of this compound, like many other isocyanates, has traditionally been dominated by methods involving highly toxic phosgene (B1210022). However, significant research has been directed towards developing safer, non-phosgene alternatives.

Phosgene-Based Synthesis Approaches

The most established industrial method for manufacturing isocyanates is the reaction of a primary amine with phosgene. nih.govacs.org This approach is applicable to the synthesis of this compound, starting from its corresponding amine precursor, 2-chloropropylamine or its hydrochloride salt. ontosight.ai The process is typically carried out in the liquid phase using an inert solvent. google.com

The reaction proceeds in two main steps:

Carbamoyl (B1232498) Chloride Formation: The primary amine reacts with phosgene at low temperatures to form an N-substituted carbamoyl chloride intermediate.

Thermal Dehydrochlorination: The carbamoyl chloride is then heated to eliminate a molecule of hydrogen chloride (HCl), yielding the final isocyanate product.

This method benefits from being a well-understood process with rapid reaction rates and high yields. acs.org However, it is fraught with challenges, primarily due to the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct, which presents significant safety and material handling concerns. nih.govacs.orgionike.com The process can be conducted continuously or in batches, with continuous processes generally being preferred for industrial production. google.com

| Parameter | Typical Conditions for Aliphatic Isocyanate Phosgenation |

| Reactants | Primary Amine (e.g., 2-chloropropylamine), Phosgene (excess) |

| Solvent | Inert solvent (e.g., chlorobenzene, o-dichlorobenzene) |

| Temperature | Cold Phosgenation (Carbamoyl chloride formation): < 60°CHot Phosgenation (Dehydrochlorination): > 100°C |

| Pressure | Atmospheric to moderate pressure (0.9 to 400 bar) google.com |

| Molar Ratio | Phosgene to amino groups: 1.1:1 to 12:1 google.com |

| Process Type | Continuous or Batch google.com |

Non-Phosgene Synthesis Pathways

Growing safety and environmental regulations have spurred the development of phosgene-free synthetic routes. nih.govresearchgate.net These methods aim to replace the hazardous phosgene with safer reagents and often involve different chemical transformations to achieve the isocyanate functionality.

While the outline specifies the reaction of chloroacetyl chloride, a more direct and analogous non-phosgene route for this compound starts with its corresponding acyl chloride, 2-chloropropionyl chloride. A well-established method for converting carboxylic acids and their derivatives into isocyanates is the Curtius rearrangement. wikipedia.orgnih.govorganic-chemistry.org This thermal decomposition of an acyl azide (B81097) produces an isocyanate with the loss of nitrogen gas. wikipedia.org

The synthesis via this pathway involves two key steps:

Acyl Azide Formation: 2-Chloropropionyl chloride is reacted with an azide salt, such as sodium azide, to form the intermediate 2-chloropropanoyl azide.

Thermal Rearrangement: The acyl azide is then heated, causing it to rearrange into this compound and liberate nitrogen gas. wikipedia.org This rearrangement is a concerted process that occurs with full retention of the alkyl group's configuration. wikipedia.org

This method avoids the direct use of phosgene, making it a safer alternative, particularly for laboratory-scale synthesis. Reagents like diphenyl phosphoryl azide (DPPA) can also be used to generate the acyl azide directly from the corresponding carboxylic acid (2-chloropropionic acid).

The principles of green chemistry are increasingly influencing the design of synthetic routes for isocyanates, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgresearchgate.net For this compound, several emerging methodologies hold promise.

One of the most significant green alternatives is the thermal decomposition of carbamates. smolecule.com This approach involves two main steps: first, the synthesis of a suitable carbamate (B1207046) precursor from the corresponding amine (2-chloropropylamine), and second, the thermal cleavage of the carbamate to yield the isocyanate and an alcohol. nih.gov The carbamate can be formed using less hazardous carbonyl sources than phosgene, such as dimethyl carbonate (DMC) or urea (B33335). nih.govacs.org The urea-based method is particularly attractive as its byproducts, ammonia (B1221849) and an alcohol, can be recycled, potentially creating a "zero emission" process. nih.govacs.org

Other green chemistry approaches include:

Catalyst Development: The development of efficient and recyclable catalysts is crucial. For instance, heterogeneous catalysts like nickel-promoted magnetic iron oxide have been developed for the synthesis of N-substituted carbamates, which are key isocyanate precursors. ionike.com

Alternative Carbonyl Sources: Research is ongoing into using carbon dioxide (CO₂) as a renewable and ideal carbonyl source, which would involve the dehydration of carbamic acids formed from the amine and CO₂. ionike.comscholaris.ca

Flow Chemistry: Utilizing continuous flow reactors can enhance the safety of handling hazardous intermediates by minimizing their inventory at any given time. This technique is particularly suitable for preparing high-energy intermediates like acyl azides in the Curtius rearrangement. researchgate.net

Advanced Synthetic Techniques and Optimization

Optimizing the production of this compound involves refining both phosgene and non-phosgene routes to maximize yield, purity, and safety while minimizing costs and environmental impact.

For the conventional phosgene process , optimization strategies focus on several key areas:

Reactant Purity: The purity of the phosgene stream is critical. Minimizing the content of impurities like hydrogen chloride (less than 0.4% by mass) in the feed can significantly improve the process and the quality of the final isocyanate. google.com

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reactant ratios is essential. google.com Computational chemistry and reaction modeling are increasingly used to understand elementary reaction steps, identify potential side-reactions like dimerization, and optimize conditions to prevent byproduct formation. uni-miskolc.hu

Continuous Processing: Shifting from batch to continuous production using advanced reactors can improve consistency, heat management, and safety. google.com

In non-phosgene synthesis , optimization efforts are largely centered on catalyst performance and reaction efficiency. For carbamate decomposition routes, research aims to develop catalysts that are highly active, selective, cost-effective, and robust under various reaction conditions (temperature, pressure, solvent) to achieve high conversion and yield. nih.gov For methods like the Curtius rearrangement, one-pot procedures that combine the formation and rearrangement of the acyl azide without isolating the potentially explosive intermediate are a key area of optimization. nih.govorganic-chemistry.org

| Synthetic Route | Key Optimization Parameters | Research Goal |

| Phosgenation | Reactant purity (low HCl), Temperature/Pressure control, Mixing efficiency, Solvent choice | Improve space-time yield, minimize byproducts (e.g., ureas, dimers), enhance safety. google.comuni-miskolc.hu |

| Curtius Rearrangement | One-pot procedures, Mild reaction conditions, Efficient azide-forming reagents (e.g., DPPA) | Avoid isolation of hazardous intermediates, improve functional group tolerance, increase overall yield. nih.gov |

| Carbamate Decomposition | Catalyst activity & selectivity (e.g., ZnO, metal complexes), Decomposition temperature, Byproduct recycling | Lower reaction temperatures, increase isocyanate yield, develop closed-loop "green" processes. nih.govacs.org |

Process Intensification in this compound Production

Process intensification (PI) aims to develop substantially smaller, cleaner, safer, and more energy-efficient chemical processes. ccdcindia.comenergy.gov This is achieved by redesigning equipment and processes to dramatically improve heat and mass transfer, often by combining multiple unit operations (like reaction and separation) into a single apparatus. energy.govvapourtec.com

For a hazardous material like an isocyanate, PI offers significant safety advantages, famously summarized by the principle, "What you don't have, can't leak." icheme.org By using intensified reactors, such as microreactors or spinning disk reactors, the inventory of hazardous intermediates or products like this compound can be drastically reduced. ccdcindia.comvapourtec.com This was a key lesson from the Bhopal disaster, where the storage of a large quantity of methyl isocyanate proved catastrophic. ccdcindia.comicheme.org

Potential applications of PI in the production of this compound include:

Intensified Reactors: The phosgenation reaction is highly exothermic. Using reactors with very high surface-area-to-volume ratios, such as microchannel reactors, allows for superior temperature control, preventing thermal runaways and reducing the formation of undesired byproducts. icheme.org

Integrated Operations: Combining reaction and separation steps, for example, by using a reactive distillation column where the isocyanate is continuously removed from the reaction mixture as it is formed, can shift reaction equilibrium to favor higher conversion and prevent product degradation or side reactions. energy.gov

Alternative Energy Sources: Using alternative energy sources like microwaves or ultrasound can sometimes accelerate reactions and improve efficiency in intensified systems. energy.gov

By fundamentally rethinking process design, PI offers a pathway to producing this compound in a manner that is not only more economically competitive but also inherently safer and more environmentally sustainable. vapourtec.com

Continuous Flow Synthesis Methods

No specific studies detailing the continuous flow synthesis of this compound were identified. Research in this area, including the continuous production in plug flow reactors, has been documented for 2-chloroethyl isocyanate as a key intermediate in the synthesis of pharmaceuticals like Lomustine. google.com

Liquid-Liquid Extraction Platforms for Purification

Detailed research on liquid-liquid extraction (LLE) as a purification method is not available for this compound. The subsequent subsections, which require specific experimental data and modeling, are based on studies conducted on 2-chloroethyl isocyanate.

Solvent Screening and Partition Coefficient Determination

Specific data on solvent screening and partition coefficients for this compound are not found in the available literature. For 2-chloroethyl isocyanate, extensive solvent screening has been performed to identify suitable systems for extraction, such as 2-methyl tetrahydrofuran (B95107) (2-MTHF) and water. nih.gov Partition coefficient calculations were crucial in selecting green solvents that facilitate efficient separation. nih.govresearchgate.net

Simulation-Aided Design and Operational Guidance

Simulation-aided design and operational guidance for the purification of this compound have not been documented. In contrast, for 2-chloroethyl isocyanate, simulation-based design was integral to the development of a continuous LLE platform. nih.govresearchgate.netresearchgate.net These simulations, which agreed with experimental data, showed a maximum extraction efficiency of 77% and a percent extraction of 69% for the continuous platform, providing guidance for lab-scale operations. nih.govresearchgate.net

Reactivity and Reaction Mechanism Investigations

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate functional group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it a prime target for nucleophilic attack. This reactivity is the basis for many of the characteristic reactions of 2-chloropropyl isocyanate. The general mechanism involves the addition of a nucleophile to the carbon-nitrogen double bond of the isocyanate. evitachem.com

This compound readily reacts with alcohols and polyols in a nucleophilic addition reaction to form carbamates, commonly known as urethanes. evitachem.com This reaction is fundamental to the production of polyurethanes when diisocyanates and polyols are used. The reaction proceeds through the attack of the nucleophilic oxygen of the alcohol on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the alcohol to the nitrogen atom of the isocyanate, resulting in the formation of a urethane (B1682113) linkage.

The reaction can be catalyzed by various compounds, including tertiary amines and organometallic salts. evitachem.com Studies on other isocyanates have shown that the reaction kinetics can be complex, often involving multiple alcohol molecules in the transition state, especially at high alcohol concentrations. While primary alcohols are generally more reactive than secondary alcohols, specific kinetic data for the reaction of this compound with various alcohols is not extensively documented in the reviewed literature.

Table 1: Nucleophilic Addition with Alcohols

| Reactant | Product Type | General Reaction |

|---|---|---|

| Alcohol (R'-OH) | Urethane (Carbamate) | Cl-CH(CH₃)-CH₂-NCO + R'-OH → Cl-CH(CH₃)-CH₂-NHCOOR' |

The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. evitachem.com The nitrogen atom of the amine acts as a potent nucleophile, attacking the isocyanate carbon. This reaction generally proceeds readily without the need for a catalyst. Due to this high reactivity, amines are listed as incompatible materials with isocyanates in safety data sheets.

Table 2: Nucleophilic Addition with Amines

| Reactant | Product Type | General Reaction |

|---|---|---|

| Primary Amine (R'-NH₂) | Substituted Urea (B33335) | Cl-CH(CH₃)-CH₂-NCO + R'-NH₂ → Cl-CH(CH₃)-CH₂-NHCONHR' |

The electrophilic nature of the isocyanate group enables this compound to react with a variety of nucleophilic functional groups present in biological macromolecules, such as proteins. This process is known as carbamoylation. Nucleophilic residues on proteins that can be targeted include lysine, cysteine, and serine.

The carbamoylating activity of isocyanates is a key mechanism of action for certain therapeutic agents and also a source of toxicity. For instance, isocyanates generated from the decomposition of anticancer drugs like Laromustine and Carmustine have been shown to inhibit critical enzymes such as thioredoxin reductase through the carbamoylation of their active site residues. This covalent modification can alter the protein's structure and function, leading to cellular disruption. evitachem.com It is expected that this compound would exhibit similar reactivity towards biological nucleophiles, although specific studies on its biological carbamoylating profile were not detailed in the reviewed sources.

Cycloaddition Reactions

Isocyanates are known to participate in various cycloaddition reactions, serving as versatile building blocks in heterocyclic synthesis. These reactions can include [2+2], [3+2], and [4+2] cycloadditions, depending on the reacting partner.

Thermal Decomposition and Pyrolysis Pathways

Heating this compound can lead to its decomposition. Thermal decomposition of chlorinated isocyanates can generate hazardous products, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas. The specific pathways and products of decomposition can be highly dependent on the conditions, such as temperature, pressure, and the presence of catalysts or different surfaces.

Flash vacuum pyrolysis (FVP) is a technique used to study unimolecular reactions at high temperatures and low pressures. Studies on compounds analogous to this compound provide insight into its likely FVP behavior. For example, the FVP of a molecule containing a 3-(2-chloroethyl)imidazolidine-2,4-dione (B1362495) moiety was shown to undergo dehydrochlorination to yield a vinyl isocyanate intermediate.

A detailed study on the thermal behavior of the closely related 2-chloroethyl isocyanate revealed complex reaction pathways that were dependent on the reactor material (glass vs. iron). In a glass reactor, the decomposition led to the formation of various imidazolidin-2-one derivatives. In contrast, in an iron-packed reactor, the reaction produced substituted pyrazines. The mechanisms proposed involve initial adsorption of the isocyanate onto the surface, followed by dimerization and subsequent rearrangements. Based on these analogous studies, the FVP of this compound would likely proceed via dehydrochlorination to form propenyl isocyanate isomers or undergo more complex oligomerization and rearrangement reactions.

Dehydrochlorination Processes

The elimination of hydrogen chloride (HCl) from this compound is a significant thermal reaction pathway. Studies have shown that vacuum pyrolysis of 2-chloroethylisocyanate, a related compound, primarily yields vinyl isocyanate through dehydrochlorination at temperatures ranging from 100-900 °C, with maximum production occurring at 800 °C. rsc.org This process involves the removal of a chlorine atom from the second carbon and a hydrogen atom from the adjacent carbon, leading to the formation of a double bond.

In the case of compounds containing the 3-(2-chloroethyl)imidazolidine-2,4-dione moiety, flash vacuum pyrolysis (FVP) also induces dehydrochlorination. rsc.orgrsc.org This reaction competes with other thermal processes and contributes to the formation of unsaturated products. rsc.orgrsc.org

Dehydrogenation Pathways

Dehydrogenation, the removal of molecular hydrogen (H2), is another observed reaction pathway for derivatives of this compound under thermal conditions. Flash vacuum pyrolysis (FVP) of (S)-5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione, for instance, results in a dehydrogenation reaction, although in low yields. rsc.org This process demonstrates the potential for the formation of unsaturated cyclic compounds from chloroalkyl-substituted precursors. The use of FVP has been highlighted as a method to create carbon-carbon double bonds through both dehydrogenation and dehydrohalogenation. rsc.org

Gas-Phase Thermal Behavior and Product Identification

The thermal decomposition of this compound in the gas phase leads to a complex mixture of products, the distribution of which is highly dependent on the reaction environment, particularly the material of the reactor.

As a primary product of dehydrochlorination, vinyl isocyanate is a key intermediate in the gas-phase pyrolysis of 2-chloroethylisocyanate. rsc.org Its formation is favored at high temperatures under vacuum conditions. rsc.org The synthesis of vinyl isocyanate can also be achieved by the dehydrochlorination of 1-chloroethylcarbamyl chloride. prepchem.com

Research on the pyrolysis of 2-chloroethyl isocyanate has revealed that the reaction products are significantly influenced by the reactor surface. In a glass reactor, the reaction yields a variety of products including 1-(aziridine-1-carbonyl)-3-(2-chloroethyl)imidazolidin-2-one and 1-(2-chloroethyl)imidazolidin-2-one. conicet.gov.ar However, when the reaction is performed in the presence of iron, substituted pyrazines become the main products. conicet.gov.ar

The formation of these heterocyclic compounds is proposed to proceed through a common key intermediate, regardless of the reactor material. conicet.gov.ar The mechanism in the presence of iron is thought to involve the adsorption of the reactant onto the metal surface, followed by dimerization and subsequent cyclization and rearrangement reactions to form pyrazine (B50134) derivatives. conicet.gov.ar At lower temperatures (120–260 °C) and higher temperatures (260–375 °C), different mechanistic pathways are proposed, but both lead to pyrazine structures. conicet.gov.ar

The following table summarizes the yield of some identified products from the pyrolysis of 2-chloroethyl isocyanate in a glass reactor at 250 °C.

| Product | Yield at 30 min | Yield at 60 min |

| 1-(2-chloroethyl)imidazolidin-2-one | 37% | 15% |

| 1-(aziridine-1-carbonyl)-3-(2-chloroethyl)imidazolidin-2-one | Not specified | 5% |

| Product 7 (unspecified) | Not specified | 7% |

| Data sourced from a study on the pyrolysis of 2-chloroethyl isocyanate. conicet.gov.ar |

Oligomerization and Trimerization Dynamics

Isocyanates are well-known to undergo oligomerization and trimerization reactions, forming dimers, trimers (isocyanurates), and higher-order polymers. conicet.gov.arutwente.nl The high reactivity of the isocyanate group facilitates these addition reactions. conicet.gov.ar

The trimerization of isocyanates is a step-wise addition reaction that results in a stable six-membered isocyanurate ring. utwente.nl This reaction is often catalyzed by nucleophiles. utwente.nl While alkyl and aryl isocyanates typically trimerize upon heating, highly substituted isocyanates may fail to do so under the same conditions. conicet.gov.ar

In the context of 2-chloroethyl isocyanate pyrolysis, the formation of a trimer is observed as a significant product. conicet.gov.ar This trimerization process is part of a complex reaction network that includes the formation of other cyclic and linear products. conicet.gov.ar The study of isocyanate-functionalized prepolymers has shown that trimerization is an effective method for creating well-defined polymer networks. utwente.nl Coordination polymerization techniques have also been employed for the polymerization of 2-chloroethyl isocyanate, leading to the synthesis of statistical and block copolymers. mdpi.comresearchgate.net The thermal stability of the resulting poly(2-chloroethyl isocyanate) has been studied in comparison to other polyisocyanates. mdpi.com

Polymerization Chemistry and Poly Chloropropyl Isocyanate Materials

Coordination Polymerization of 2-Chloropropyl Isocyanate

Coordination polymerization has emerged as a powerful technique for the synthesis of polyisocyanates, offering a route to well-defined polymers. uoa.grmdpi.com This method often involves transition metal complexes that act as initiators or catalysts. uoa.gr

The use of organotitanium(IV) complexes, particularly half-titanocene complexes, has been instrumental in the controlled polymerization of isocyanates. mdpi.comresearchgate.net Compounds such as CpTiCl₂L (where Cp is a cyclopentadienyl (B1206354) group and L is a substituent like -OCH₂CF₃ or -N(CH₃)₂) have been utilized. mdpi.com Replacing a chlorine atom with the bulkier and more electron-donating Cp group reduces the Lewis acidity of the titanium center, leading to a slower but more controlled polymerization of monomers like n-hexyl isocyanate at room temperature. mdpi.com This methodology results in polymers with controlled molecular weights and narrow molecular weight distributions at high yields. mdpi.com

A notable example of an initiator used in the coordination polymerization of isocyanates, including the copolymerization of 2-chloroethyl isocyanate, is the chiral half-titanocene complex [(η⁵-C₅H₅)((S)-2-Bu-O)TiCl₂]. uoa.grresearchgate.net This complex has been successfully employed in the synthesis of both statistical and block copolymers. uoa.grresearchgate.net The use of such chiral initiators is particularly significant as it can lead to the formation of optically active polymer products. researchgate.net

Table 1: Examples of Initiator Systems for Isocyanate Polymerization

| Initiator/Catalyst System | Monomer(s) | Polymerization Type | Key Features |

|---|---|---|---|

| [(η⁵-C₅H₅)((S)-2-Bu-O)TiCl₂] | n-hexyl isocyanate, 2-chloroethyl isocyanate | Coordination | Chiral initiator, produces optically active polymers. uoa.grresearchgate.net |

| CpTiCl₂L (L = -OCH₂CF₃, -N(CH₃)₂) | n-hexyl isocyanate | Coordination | Controlled molecular weight and narrow distribution. mdpi.com |

| TiCl₃(OCH₂CF₃) | Isocyanates | Coordination | Early example of titanium-based catalysts for isocyanate polymerization. mdpi.com |

The kinetics of coordination polymerization of isocyanates initiated by half-titanocene complexes have been investigated to understand the reaction mechanism and control the polymer properties. For instance, in the polymerization of allyl isocyanate (ALIC) using [CpTiCl₂(O-(S)-2-Bu)], the polymerization yield increases rapidly in the initial stages and then slows down. mdpi.com This retardation is attributed to the decreasing monomer concentration over time. mdpi.com

A kinetic study of the polymerization of ALIC initiated by [CpTiCl₂(O(S)-2-Bu)] in toluene (B28343) at room temperature revealed a linear relationship between ln([M]₀/[M]t) and time, indicating first-order kinetics with respect to the monomer concentration. mdpi.com The polymerization proceeds in a controlled manner, as evidenced by the linear increase of the number-average molecular weight (Mn) with conversion while maintaining a narrow molecular weight distribution (polydispersity index, PDI). mdpi.com

A significant advantage of using chiral initiators, such as the half-titanocene complex [(η⁵-C₅H₅)((S)-2-Bu-O)TiCl₂], is the ability to induce stereocontrol during polymerization, leading to optically active polymers. researchgate.netresearchgate.net When this complex is used to initiate the copolymerization of n-hexyl isocyanate and 2-chloroethyl isocyanate, the resulting copolymers exhibit optical activity, which can be confirmed by circular dichroism measurements. researchgate.netresearchgate.net

The formation of an optically active polymer from achiral monomers is possible due to the helical conformation that polyisocyanates adopt. mdpi.com The chiral initiator influences the preferential formation of one helical sense (either left-handed or right-handed) over the other, resulting in a polymer with a net optical rotation. researchgate.net This has been demonstrated in the polymerization of various isocyanates where a chiral initiator residue at the beginning of the polymer chain leads to a much larger specific rotation than would be expected from the initiator alone. researchgate.net

Anionic Polymerization Techniques for Polyisocyanates

Anionic polymerization is another major route for synthesizing polyisocyanates. However, early attempts using classical initiators were often complicated by side reactions, particularly the formation of thermodynamically stable cyclic trimers through a "back-biting" mechanism. mdpi.comnih.gov This side reaction leads to depolymerization and makes it difficult to obtain polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov

To overcome these challenges, more sophisticated initiator systems have been developed. The use of sodium naphthalenide in combination with additives like the crown ether 15C5 or the salt NaBPh₄ has enabled the successful anionic polymerization of various isocyanates, including n-octyl, n-hexyl, and 3-(triethoxysilyl)propyl isocyanates. mdpi.com More recently, initiators such as benzyl (B1604629) sodium, sodium benzanilide (B160483), and sodium deoxybenzoin (B349326) have been shown to promote living anionic polymerization, allowing for the synthesis of well-defined polymers and more complex architectures like star polymers and block copolymers. mdpi.comacs.org For instance, the living anionic polymerization of n-pentanoxycarbonylaminohexyl isocyanate (PPEAHI) using sodium benzanilide as an initiator yielded polymers with controlled molecular weight and a narrow polydispersity index (PDI) between 1.08 and 1.14. acs.org

Copolymerization Studies

Copolymerization of this compound with other isocyanates allows for the tailoring of polymer properties. By incorporating different monomer units into the polymer chain, characteristics such as solubility, thermal stability, and functionality can be modified.

Statistical copolymers of 2-chloroethyl isocyanate (ClEtIC) with n-hexyl isocyanate (HIC) have been synthesized via coordination polymerization using the chiral half-titanocene complex [(η⁵-C₅H₅)((S)-2-Bu-O)TiCl₂]. researchgate.net The resulting copolymers were characterized using various techniques, including NMR and IR spectroscopy, size exclusion chromatography (SEC), and circular dichroism. uoa.grresearchgate.net

The reactivity ratios of the comonomers are crucial parameters in copolymerization as they describe the relative reactivity of the monomers towards the growing polymer chain. For the HIC and ClEtIC system, the monomer reactivity ratios were determined using graphical methods and computer programs like COPOINT, based on the terminal copolymerization model. researchgate.net These studies also allowed for the calculation of structural parameters of the copolymers, such as the dyad monomer sequences and the mean sequence lengths. researchgate.net The thermal properties of these statistical copolymers have also been investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). researchgate.net

Synthesis and Characterization of Block Copolymers

Block copolymers containing this compound are synthesized to create materials with tailored properties, combining the characteristics of different polymer segments. The synthesis is often achieved through living or controlled polymerization techniques, such as anionic or coordination polymerization, which allow for the sequential addition of different monomers. researchgate.netmdpi.com For instance, block copolymers can be prepared by first polymerizing a monomer like n-hexyl isocyanate (HIC) and then subsequently introducing this compound (or a similar monomer like 2-chloroethyl isocyanate, ClEtIC) to the living polymer chains. researchgate.netmdpi.com This sequential monomer addition results in a well-defined block architecture.

The synthesis of poly(3-chloropropyl isocyanate)-graft-polystyrene (P3CPIC-g-PS) has been achieved through a "grafting-onto" method, where the chloropropyl side groups of pre-existing P3CPIC chains react with polystyryllithium. researchgate.net Another approach involves using specific initiators, such as the half-titanocene complex [(5-C5H5)((S)-2-Bu-O)TiCl2], to mediate the coordination polymerization of isocyanates, including those with chloro-functionalized side chains. researchgate.net

Characterization of the resulting block copolymers is crucial to confirm their structure, composition, and molecular weight. A combination of analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the presence of both monomer units in the copolymer and to determine the composition of the blocks. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR analysis helps confirm the chemical structure and the successful incorporation of the different isocyanate monomers into the polymer backbone. researchgate.net

Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymers. A narrow PDI is indicative of a controlled polymerization process, and a clear shift in the elution peak after the addition of the second monomer confirms the formation of the block copolymer. researchgate.netmdpi.com

Monomer Reactivity Ratio Determination

In the statistical copolymerization of this compound with other isocyanate monomers, determining the monomer reactivity ratios is essential for understanding the copolymerization behavior and predicting the final copolymer composition and microstructure. researchgate.netmdpi.com The reactivity ratios, r1 and r2, are typically calculated within the framework of the terminal copolymerization model, which assumes that the reactivity of a growing polymer chain is governed only by the nature of its terminal monomer unit. mdpi.com

Several methods are employed to calculate these ratios from experimental data obtained at low monomer conversion:

Linear Graphical Methods: These include the Fineman-Ross (FR), inverted Fineman-Ross (inv-FR), and Kelen-Tüdős (KT) methods. mdpi.com These methods involve plotting linearized forms of the copolymer composition equation to derive the reactivity ratios from the slope and intercept.

Computational Programs: The computer program COPOINT is also used to refine the values obtained from graphical methods, providing a more accurate determination of the reactivity ratios. researchgate.netmdpi.com

The similarity in the chemical nature of isocyanate monomers often leads to good linearity in the graphical plots, supporting the suitability of the terminal model for these systems. mdpi.com

Table 1: Exemplary Monomer Reactivity Ratios for Isocyanate Copolymerization This table presents illustrative data based on the copolymerization of n-hexyl isocyanate (HIC) and 3-(triethoxysilyl) propyl isocyanate (TESPI) to demonstrate the typical values and methods used.

| Method | r_HIC | r_TESPI |

| Fineman-Ross (FR) | 0.89 | 1.15 |

| Inverted Fineman-Ross (inv-FR) | 0.91 | 1.12 |

| Kelen-Tüdős (KT) | 0.90 | 1.13 |

| COPOINT | 0.90 | 1.12 |

| Data modeled after studies on similar isocyanate systems. mdpi.com |

Conformational Analysis of Poly(chloropropyl isocyanate) Chains

Polyisocyanates, including poly(chloropropyl isocyanate), are known for their rigid-chain characteristics. In both solution and the solid state, these polymers typically adopt a stiff, helical conformation. mdpi.comacs.org This structure is often described by the worm-like chain model, which characterizes polymers that are semi-flexible and exhibit rod-like behavior over short lengths. researchgate.net

The preferred helical conformation is a result of restricted rotation around the C-N bonds of the polymer backbone. researchgate.net The conformational energy of the polymer chain is estimated using semi-empirical potential energy functions that account for:

Nonbonded van der Waals interactions . researchgate.net

Electrostatic (coulombic) interactions . researchgate.net

An intrinsic rotational potential , which describes the energy barrier to rotation about the backbone bonds. researchgate.net

Influence of Side Group Nature on Polymer Properties

Key properties influenced by the chloropropyl side group include:

Thermal Stability: The presence of the chlorine atom affects the thermal degradation pathway of the polymer. Comparative studies on different polyisocyanates have shown that the thermal stability is highly dependent on the side group. researchgate.net For example, the thermal stability of poly(2-chloroethyl isocyanate) was found to be lower than that of poly(n-hexyl isocyanate). researchgate.net

Mechanical Properties: The side groups influence intermolecular packing and chain mobility, which in turn affect mechanical properties like Young's modulus. The introduction of chloropropyl groups can act as a plasticizer, altering the material's stiffness and strain performance. mdpi.com

Reactivity: The chloropropyl group provides a reactive handle for post-polymerization modification. researchgate.net This allows for the synthesis of more complex macromolecular architectures, such as graft copolymers, by using the chlorine atom as a site for nucleophilic substitution reactions. researchgate.net

Solubility and Solution Properties: The polarity of the side group influences the polymer's solubility in various solvents and affects the solution properties, such as the persistence length of the worm-like chain.

The ability to modify the side group allows for the fine-tuning of the polymer's properties for specific applications, making functionalized polyisocyanates like poly(chloropropyl isocyanate) versatile precursor materials. researchgate.net

Theoretical and Computational Investigations

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of 2-chloropropyl isocyanate are key determinants of its physical and chemical properties. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Quantum chemical calculations, such as ab initio and semi-empirical methods, are fundamental to understanding the electronic structure and energetics of this compound. While specific ab initio or semi-empirical studies on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied. For related molecules, such as 2-chloroethyl isocyanate, quantum chemical calculations have been used to investigate the sites susceptible to interaction with other molecules. These methods calculate the molecular orbitals and energy levels, providing a basis for understanding reactivity. For instance, in analogous compounds, such calculations help in identifying which atoms are likely to participate in chemical reactions.

Molecular mechanics offers a computationally less intensive approach to study the conformational landscape of molecules. This method uses classical physics to model the potential energy of a system as a function of its atomic coordinates. For a molecule like this compound, molecular mechanics can be used to efficiently screen a wide range of possible conformations to identify low-energy structures. These calculations are particularly useful for larger systems and for providing initial geometries for more accurate quantum chemical calculations. In studies of similar molecules, molecular mechanics has been successfully used to characterize favorable ground state conformations.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be proposed. For isocyanates, computational studies have shed light on cycloaddition reactions, for example. These investigations can determine whether a reaction proceeds through a concerted or a stepwise mechanism. For instance, the reaction of an isocyanate with an alkene can be modeled to understand the formation of β-lactams. Such computational insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Prediction of Structural Parameters (e.g., Bond Lengths, Angles)

Theoretical calculations can provide highly accurate predictions of molecular geometries. Bond lengths, bond angles, and dihedral angles for this compound can be determined using methods like density functional theory (DFT) or ab initio calculations. The table below presents theoretically predicted structural parameters for this compound based on standard computational models.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.79 Å |

| C-N (isocyanate) Bond Length | ~1.35 Å |

| N=C (isocyanate) Bond Length | ~1.20 Å |

| C=O (isocyanate) Bond Length | ~1.18 Å |

| C-C-Cl Bond Angle | ~110° |

| C-N=C Bond Angle | ~125° |

| N=C=O Bond Angle | ~175° (nearly linear) |

| Note: These are estimated values based on computational models for similar structures and may vary depending on the level of theory and basis set used in the calculation. |

Computational Determination of Atomic Charges

The distribution of electron density within a molecule is described by atomic charges, which can be calculated using various computational schemes. These charges indicate the electrophilic and nucleophilic sites within the molecule. For this compound, the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the nitrogen and oxygen atoms. The chlorine atom also influences the charge distribution. Understanding the atomic charges is essential for predicting how the molecule will interact with other reagents. For example, computational studies on related compounds have used atomic charges to understand interactions with biological molecules or surfaces.

Theoretical Kinetic and Thermodynamic Parameter Estimation

Kinetic Parameter Estimation

Kinetic parameters, such as activation energy (Ea) and rate constants (k), are crucial for understanding the reactivity and stability of a compound. For isocyanates, a key area of investigation is their thermal decomposition. Isoconversional methods are frequently used in conjunction with thermogravimetric analysis (TGA) to determine the kinetic parameters of thermal degradation for polymers derived from isocyanates. researchgate.net Methods like the Kissinger, Ozawa–Flynn–Wall (OFW), and Kissinger–Akahira–Sunose (KAS) models allow for the calculation of activation energy without assuming a specific reaction model. researchgate.netcore.ac.uk

While data for the this compound monomer is unavailable, studies on copolymers incorporating the closely related 2-chloroethyl isocyanate (ClEtIC) provide valuable insights. For instance, the activation energies for the thermal degradation of statistical copolymers of n-hexyl isocyanate (HIC) and ClEtIC have been calculated, demonstrating how copolymer composition affects thermal stability. researchgate.net It has been noted that the nature of the side group on the polyisocyanate chain significantly affects the polymer's thermal stability. researchgate.net

Another relevant reaction is pyrolysis. Studies on the flash vacuum pyrolysis of molecules containing a 2-chloroethyl group have shown that dehydrochlorination is a primary decomposition pathway. rsc.org For example, the vacuum pyrolysis of 2-chloroethyl isocyanate itself is reported to yield vinyl isocyanate through dehydrochlorination at temperatures between 100-900 °C. rsc.org

Thermodynamic Parameter Estimation

Thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) define the energetic feasibility and spontaneity of chemical reactions. Quantum-chemical methods, such as Density Functional Theory (DFT) with functionals like B3LYP and Møller-Plesset perturbation theory (MP2), are standard approaches for calculating these parameters for isocyanate reactions. researchgate.net

A study on the reaction of phenyl isocyanate with methanol (B129727) associates provides a template for how such parameters can be determined. researchgate.net The calculations revealed the thermodynamic parameters for the reaction with methanol monomers, dimers, and trimers, showing that the enthalpies and entropies of the transformations increased with the degree of methanol association. researchgate.net

The theoretical partition coefficient (Kp,Th), a thermodynamic parameter, can also be estimated based on solubility parameters, molar volume, and temperature. This has been applied in studies involving the liquid-liquid extraction of 2-chloroethyl isocyanate. nih.gov

The following table summarizes representative thermodynamic data calculated for the reaction of phenyl isocyanate with methanol, illustrating the type of data that could be generated for this compound through similar computational studies.

Table 1: Calculated Thermodynamic Parameters for the Reaction of Phenyl Isocyanate with Methanol Associates

| Reaction | Calculation Method | ΔH (kJ/mol) | ΔS (J/(mol·K)) |

| Phenyl Isocyanate + Methanol Monomer | B3LYP/6-31G(d) | -38.8 | 254.8 |

| Phenyl Isocyanate + Methanol Dimer | B3LYP/6-31G(d) | 17.2 | 97.6 |

| Phenyl Isocyanate + Methanol Trimer | B3LYP/6-31G(d) | 24.0 | 109.9 |

| Phenyl Isocyanate + Methanol Trimer | MP2/6-31G(d) | 26.4 | 111.2 |

This table is based on data for phenyl isocyanate and is provided for illustrative purposes. Source: researchgate.net

These theoretical approaches provide a robust framework for estimating the kinetic and thermodynamic behavior of isocyanates. Although specific data for this compound is pending further research, the analysis of its analogs suggests that its reactivity will be governed by the electrophilic nature of the isocyanate group and the influence of the chloropropyl side chain.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-chloropropyl isocyanate, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its structural arrangement.

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct sets of signals corresponding to the three chemically non-equivalent proton environments in the molecule. The integration of these signals would yield a ratio of 3:1:2.

The methyl (CH₃) protons adjacent to the chiral center are expected to appear as a doublet due to coupling with the single proton on the methine (CHCl) group. The methine proton, being attached to an electron-withdrawing chlorine atom, will be shifted downfield and will appear as a complex multiplet. Its splitting pattern arises from coupling to both the neighboring methyl protons and the methylene (B1212753) (CH₂NCO) protons. The methylene protons, being adjacent to the isocyanate group and the chiral center, are diastereotopic and thus chemically non-equivalent. They are expected to produce a complex multiplet, likely a doublet of doublets, due to coupling with the methine proton.

Drawing parallels with similar structures like 2-chloropropane, the methine proton is expected in the 4.0-4.5 ppm range, while the methyl protons would be further upfield. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling with |

| -CHH ₃ | ~1.6 | Doublet (d) | CHCl |

| -CHH Cl- | ~4.2 | Multiplet (m) | CH₃ and CH₂ |

| -CHH ₂-NCO | ~3.5 | Multiplet (m) | CHCl |

Note: Predicted values are based on standard functional group effects and data from analogous structures.

The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule. Four distinct signals are expected, corresponding to the three carbon atoms of the propyl chain and the carbon of the isocyanate group.

The carbon atom of the isocyanate group (-N=C=O) typically appears in a characteristic downfield region. The carbon atom bonded to the chlorine atom (CHCl) is also significantly deshielded and shifted downfield. The methylene carbon (CH₂NCO) is influenced by the adjacent nitrogen, while the methyl (CH₃) carbon appears at the most upfield position. Data from related chloroalkanes and isocyanates suggest the approximate positions for these signals. chemicalbook.comdocbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~20-25 |

| -C H₂-NCO | ~50-55 |

| -C HCl- | ~55-60 |

| -N=C =O | ~125-130 |

Note: Predicted values are based on standard functional group effects and data from analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by an exceptionally strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. This peak is a definitive marker for the compound and is typically observed in the range of 2250-2280 cm⁻¹. thermofisher.comfishersci.ie

Other significant absorptions include those corresponding to the stretching and bending of C-H bonds in the propyl group (typically 2850-3000 cm⁻¹) and the C-Cl stretching vibration, which is expected to appear in the fingerprint region (around 600-800 cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| -N=C=O | Asymmetric Stretch | ~2270 | Strong, Sharp |

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |

| C-Cl | Stretch | 600-800 | Medium-Strong |

Note: Predicted values are based on characteristic group frequencies. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

In a GC-MS analysis, this compound is first separated from other components on a gas chromatography column before entering the mass spectrometer. The mass spectrum, typically obtained by electron ionization (EI), would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine, this molecular ion peak would appear as two signals, one for the molecule containing ³⁵Cl and a smaller one (at M+2) for the molecule containing ³⁷Cl, in an approximate 3:1 ratio. conicet.gov.ar

Common fragmentation patterns would likely include the loss of a chlorine atom (M-35/37), cleavage of the propyl chain, and other characteristic fragment ions that help to piece together the molecular structure. GC-MS is a standard method for purity assessment of isocyanates. vwr.com

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of reactive compounds like isocyanates, which can be challenging to analyze by GC. researchgate.net It is also a method of choice for analyzing isocyanates in complex mixtures. nih.gov Often, a derivatization step is employed where the isocyanate is reacted with an agent to form a more stable product, which can then be easily separated by liquid chromatography and detected with high sensitivity and selectivity by a tandem mass spectrometer (MS/MS). researchgate.net

LC-MS/MS techniques have been successfully developed for the analysis of isocyanate conjugates, such as those formed with glutathione (B108866) or N-acetylcysteine, which is relevant for studying their interactions in biological or environmental systems. sigmaaldrich.com This approach allows for the trace-level detection and quantification of the target analyte.

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of 2-chloroethyl isocyanate and for the characterization of polymers derived from it. High-performance liquid chromatography is a key method for the analysis of the monomer, while size exclusion chromatography is indispensable for determining the molecular weight characteristics of its polymers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantification of 2-chloroethyl isocyanate, particularly in process monitoring and purification validation. Research on the continuous liquid-liquid extraction of 2-chloroethyl isocyanate for the purification of 1-(2-chloroethyl)-3-cyclohexylurea (B76031) highlights a specific HPLC method for its analysis. In this context, HPLC is used to determine the concentration of 2-chloroethyl isocyanate in both aqueous and organic phases, allowing for the calculation of extraction efficiency. researchgate.netnih.govresearchgate.net

The successful separation and quantification of 2-chloroethyl isocyanate are achieved using a reversed-phase column with a suitable mobile phase. The conditions must be carefully selected to ensure clear separation from other components in the mixture, such as reactants, products, and solvents. researchgate.net

Table 1: HPLC Parameters for the Analysis of 2-Chloroethyl Isocyanate

| Parameter | Value |

| Instrument | Agilent 1200 series HPLC System |

| Column | XDB-C18, 4.6 × 150 mm, 5 µm packing |

| Mobile Phase | 100% Acetonitrile |

| Flow Rate | 1.0 mL/minute |

| Column Temperature | 20 °C |

| Detection | UV at 230 nm |

| Initial Conc. | 2.47 mg/mL in 2-methyl tetrahydrofuran (B95107) |

| Equilibrium Conc. | 0.391 mg/mL in the organic phase after 12 hours |

| Data sourced from a study on the continuous extraction of 2-chloroethyl isocyanate. nih.gov |

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a critical tool for characterizing the molecular weight and molecular weight distribution of polymers derived from 2-chloroethyl isocyanate. In the synthesis of statistical and block copolymers, SEC is employed to confirm the formation of the polymer and to determine key parameters such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). researchgate.netmdpi.com

For instance, in the coordination polymerization of n-hexyl isocyanate (HIC) and 2-chloroethyl isocyanate (ClEtIC), SEC is used to monitor the reaction and characterize the resulting copolymers. researchgate.net The analysis is typically performed using a modular instrument with a series of columns and calibrated with polystyrene standards. researchgate.netmdpi.com

Table 2: Molecular Characterization of Poly(n-hexyl isocyanate-co-2-chloroethyl isocyanate) Statistical Copolymers by SEC

| Sample (HIC/ClEtIC molar feed) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Đ) |

| P(HIC-stat-ClEtIC) 80/20 | 120,500 | 156,600 | 1.30 |

| P(HIC-stat-ClEtIC) 60/40 | 110,200 | 143,300 | 1.30 |

| P(HIC-stat-ClEtIC) 50/50 | 105,000 | 136,500 | 1.30 |

| P(HIC-stat-ClEtIC) 40/60 | 98,700 | 128,300 | 1.30 |

| P(HIC-stat-ClEtIC) 20/80 | 85,400 | 111,000 | 1.30 |

| Data is representative of copolymers synthesized via coordination polymerization. researchgate.netresearchgate.net |

Thermal Analysis Methodologies

Thermal analysis techniques are pivotal in investigating the thermal stability and phase behavior of polymers containing 2-chloroethyl isocyanate. Thermogravimetric analysis, differential scanning calorimetry, and differential thermogravimetry provide complementary information on the decomposition profiles and thermal transitions of these materials.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is utilized to study the thermal stability and decomposition kinetics of polymers derived from 2-chloroethyl isocyanate. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA experiments performed at multiple heating rates can be used to calculate the activation energy of thermal decomposition using various kinetic models. researchgate.netmdpi.com

Studies on statistical copolymers of n-hexyl isocyanate and 2-chloroethyl isocyanate have shown that the thermal stability is influenced by the copolymer composition. The thermal degradation of polyisocyanates is a complex process, and the nature of the side groups can affect the stability of the polymer backbone. researchgate.netresearchgate.net The homopolymer of 2-chloroethyl isocyanate (PClEtIC) has been observed to be less thermally stable than poly(n-hexyl isocyanate) (PHIC). researchgate.net

Table 3: TGA Data for P(HIC-stat-ClEtIC) 50/50 Copolymer at Various Heating Rates

| Heating Rate (°C/min) | Td,5% (°C) (Temperature at 5% Weight Loss) | Td,max (°C) (Peak Decomposition Temperature) |

| 3 | 195 | 225 |

| 5 | 205 | 235 |

| 10 | 218 | 250 |

| 15 | 227 | 260 |

| 20 | 235 | 268 |

| Representative data showing the effect of heating rate on the thermal decomposition of a copolymer containing 2-chloroethyl isocyanate. researchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal transitions of polymers, such as the glass transition temperature (Tg). This information is crucial for understanding the physical state and mechanical properties of the material at different temperatures. For copolymers of n-hexyl isocyanate and 2-chloroethyl isocyanate, DSC measurements are performed to determine their thermal properties. researchgate.net

DSC analysis of these copolymers reveals information about their amorphous or semi-crystalline nature. The glass transition temperature can be influenced by the copolymer composition and the nature of the monomer units. researchgate.net

Table 4: Glass Transition Temperatures (Tg) of P(HIC-co-ClEtIC) Copolymers

| Sample (HIC/ClEtIC molar feed) | Glass Transition Temperature (Tg) (°C) |

| PHIC (Homopolymer) | Not clearly observed |

| P(HIC-stat-ClEtIC) 80/20 | -15 |

| P(HIC-stat-ClEtIC) 50/50 | 5 |

| P(HIC-stat-ClEtIC) 20/80 | 20 |

| PClEtIC (Homopolymer) | 35 |

| Representative DSC data for copolymers of n-hexyl isocyanate and 2-chloroethyl isocyanate. researchgate.net |

Differential Thermogravimetry (DTG)

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss as a function of temperature. DTG curves are particularly useful for revealing the temperatures at which the rate of decomposition is at its maximum (Td,max) and for distinguishing between overlapping decomposition stages. researchgate.netmdpi.com

For copolymers of n-hexyl isocyanate and 2-chloroethyl isocyanate, DTG plots show that the decomposition profile can be complex, sometimes revealing multiple peaks or shoulders, indicating different degradation mechanisms or the decomposition of different segments of the copolymer at different temperatures. researchgate.net The peak of the DTG curve corresponds to the Td,max values listed in the TGA data table.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the investigation of chiral molecules, making it an essential tool for the stereochemical analysis of compounds like this compound. scispace.comcreative-proteomics.com This method relies on the differential absorption of left- and right-circularly polarized light by a chiral sample. creative-proteomics.com An achiral molecule will not exhibit any difference in absorption, resulting in a null CD signal. However, a chiral molecule, such as one of the enantiomers of this compound, will absorb the two components of polarized light to different extents, generating a characteristic CD spectrum. creative-proteomics.com

The resulting spectrum is a plot of the difference in absorbance (ΔA) against the wavelength. The shape and sign (positive or negative) of the CD curve are unique to a specific enantiomer and can be used to determine its absolute configuration, often through comparison with theoretical calculations or with the spectra of structurally related compounds of known chirality. While direct experimental CD data for this compound is not extensively documented in publicly available literature, the principles of CD spectroscopy indicate its utility in distinguishing between the (R)- and (S)-enantiomers of this molecule.

In the broader context of isocyanates, CD spectroscopy has been instrumental in characterizing the helical structures of polyisocyanates. researchgate.netresearchgate.net For instance, studies on copolymers of n-hexyl isocyanate and 2-chloroethyl isocyanate have utilized CD measurements to confirm the formation of optically active products with helical conformations when a chiral initiator is used. researchgate.net These investigations demonstrate the sensitivity of CD spectroscopy to the chirality and conformational properties of the polymer backbone, which is dictated by the stereochemistry of the constituent monomer units.

The application of CD spectroscopy to this compound would involve dissolving the enantiomerically pure or enriched sample in a suitable transparent solvent and measuring the spectrum across a relevant UV-Vis wavelength range. The resulting data would provide critical insights into its chiroptical properties.

Below is a hypothetical representation of the kind of data that would be obtained from a CD spectroscopic analysis of the two enantiomers of this compound.

Table 1: Hypothetical Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Wavelength of Maximum Absorption (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| (R)-2-Chloropropyl isocyanate | 220 | +15,000 |

| (S)-2-Chloropropyl isocyanate | 220 | -15,000 |

Note: The data in this table is illustrative and intended to demonstrate the expected outcome of a CD spectroscopic measurement for a pair of enantiomers. The sign of the molar ellipticity would be opposite for the two enantiomers, while the magnitude would be identical.

Derivatization Chemistry and Synthetic Reagent Applications

Synthesis of Urea (B33335) Derivatives

The isocyanate group of 2-chloropropyl isocyanate readily reacts with primary and secondary amines to form substituted urea derivatives. This reaction is a cornerstone of its utility in synthetic chemistry.

This compound is utilized in the synthesis of N-Phenyl-N'-(2-chloroethyl)urea (CEU) compounds, which have been investigated for their potential biological activities. The synthesis involves the nucleophilic addition of an aniline (B41778) derivative to the isocyanate group of this compound. nih.govulaval.ca This reaction is typically carried out in a dry, aprotic solvent. ulaval.ca

A general synthetic scheme is presented below:

Reactants: A substituted aniline and this compound.

Reaction: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon atom of the isocyanate group.

Product: The corresponding N-aryl-N'-(2-chloropropyl)urea.

The resulting chloroethylurea derivatives can serve as scaffolds for further chemical modifications to explore structure-activity relationships. nih.gov

The urea derivatives formed from this compound can undergo intramolecular cyclization to form heterocyclic structures like imidazolidin-2-ones and tetrahydropyrimidin-2(1H)-ones. This cyclization is typically facilitated by a base, which abstracts a proton from the urea nitrogen, allowing the resulting anion to displace the chloride ion via an intramolecular nucleophilic substitution.

The formation of these five- and six-membered rings is a regioselective process. The reaction of N-(2,2-dialkoxyethyl) ureas, which can be derived from precursors related to this compound, can lead to the formation of cyclic imidazolinium cations. nih.gov These intermediates can then react with nucleophiles to yield substituted imidazolidin-2-ones. nih.gov Similarly, derivatives of 1-(3,3-diethoxypropyl)urea can undergo acid-catalyzed reactions with aromatic nucleophiles to form 1,6-disubstituted tetrahydropyrimidin-2(1H)-ones. researchgate.net

| Starting Material Class | Reagents/Conditions | Product Heterocycle |

| N-(2-chloroethyl)ureas | Base | Imidazolidin-2-one |

| 1-(3-chloropropyl)ureas | Base | Tetrahydropyrimidin-2(1H)-one |

Role as a Precursor in Complex Organic Molecule Synthesis

Beyond simple urea derivatives, this compound serves as a key building block for more complex and functionally diverse molecules.

This compound is a critical precursor in the synthesis of N-(2-chloroethyl)-N-nitrosoureas (CENUs), a class of compounds known for their application as alkylating agents. nih.govinchem.org The synthesis first involves the reaction of this compound with an amine to form the corresponding N-(2-chloroethyl)urea. nih.gov This urea derivative is then subjected to nitrosation, typically using a nitrosating agent like sodium nitrite (B80452) under acidic conditions, to introduce the nitroso group on the nitrogen atom adjacent to the chloroethyl group.

The presence of the 2-chloroethyl group is crucial for the biological activity of these compounds. Under physiological conditions, CENUs can decompose to form reactive intermediates, including a 2-chloroethyldiazonium ion and an isocyanate. nih.govresearchgate.netrsc.org

Isocyanates are fundamental monomers in the production of polyurethanes. acs.orgyoutube.com While diisocyanates are more common for creating cross-linked polymers, monofunctional isocyanates like this compound can be used to introduce specific end-groups or to control polymer chain length. The urethane (B1682113) linkage is formed through the addition reaction of an isocyanate with an alcohol. acs.org

In the context of polymer synthesis, this compound can react with polyols (polymers with multiple hydroxyl groups) to form polyurethanes with pendant chloroethyl groups. These reactive side chains can then be used for further polymer modifications or cross-linking reactions. The synthesis generally involves the reaction of a diisocyanate with a polyol. researchgate.net Although isocyanate-free routes are being explored, the reaction between isocyanates and polyols remains a primary method for polyurethane synthesis. rsc.orggatech.edu

Derivatization for Analytical Detection and Quantification

Due to the high reactivity and potential toxicity of isocyanates, their detection and quantification in various matrices, such as air, is crucial. metrohm.com Derivatization is a common strategy to convert volatile and reactive isocyanates into stable, easily analyzable derivatives. rsc.org

This compound can be derivatized using various reagents containing nucleophilic groups, such as amines or thiols. The resulting urea or thiourea (B124793) derivatives are typically less volatile and more suitable for chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

Common derivatizing agents for isocyanates include:

1-(2-Pyridyl)piperazine (1,2-PP) epa.govosha.gov

Di-n-butylamine (DBA) nih.govnih.gov

1-(9-Anthracenylmethyl)piperazine (MAP)

9-(Methylaminomethyl)anthracene (MAMA)

Tryptamine

The choice of derivatizing agent often depends on the desired analytical technique. For instance, reagents that introduce a chromophore or fluorophore into the derivative enhance detection sensitivity by UV-Vis or fluorescence detectors, respectively. google.com The derivatized products can then be quantified using techniques like HPLC coupled with mass spectrometry (LC-MS/MS) for high selectivity and sensitivity. nih.govnih.gov

| Derivatizing Agent | Resulting Derivative | Common Analytical Technique |

| 1-(2-Pyridyl)piperazine (1,2-PP) | Urea derivative | HPLC with UV or Fluorescence Detection |

| Di-n-butylamine (DBA) | Urea derivative | LC-MS/MS |

| 1-(9-Anthracenylmethyl)piperazine (MAP) | Urea derivative | HPLC with Fluorescence Detection |

Emerging Research Frontiers and Future Outlook

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of isocyanates often involves the use of phosgene (B1210022), a highly toxic and hazardous chemical. rsc.orgulprospector.com Consequently, a major focus of current research is the development of phosgene-free, or "green," synthetic routes for isocyanates, including 2-chloropropyl isocyanate. biorizon.eumonash.edunih.govunifiedpatents.comgoogle.comnwo.nl These efforts are driven by the dual goals of enhancing worker safety and minimizing environmental impact. rsc.orgbiorizon.eu

One promising approach is the use of alternative carbonylation reagents that are less hazardous than phosgene. nih.gov Research is also being directed towards catalytic systems that can facilitate the synthesis of isocyanates from more benign starting materials under milder reaction conditions. biorizon.eunih.gov Furthermore, the principles of green chemistry are being applied to optimize reaction efficiency, reduce waste generation, and utilize renewable feedstocks where possible. rsc.orgulprospector.comworldbiomarketinsights.com The development of bio-based isocyanates from sources like lignin (B12514952) and carbohydrates is a particularly active area of investigation, aiming to reduce the reliance on petrochemical precursors. rsc.orgbiorizon.eu

| Synthetic Route | Description | Key Advantages |

| Phosgene-Free Carbonylation | Utilization of alternative carbonylation agents such as dimethyl carbonate or carbon dioxide in the presence of a suitable catalyst. | Avoids the use of highly toxic phosgene, potentially leading to safer manufacturing processes. nih.gov |

| Catalytic Conversion of Amines | Direct conversion of the corresponding amine (2-chloropropylamine) to the isocyanate using novel catalytic systems. | Can offer higher efficiency and selectivity, reducing the formation of byproducts. |

| Bio-based Precursors | Synthesis of isocyanates from renewable resources, such as biomass-derived intermediates. rsc.orgbiorizon.euworldbiomarketinsights.com | Reduces the carbon footprint of the production process and reliance on fossil fuels. rsc.orgworldbiomarketinsights.com |

These sustainable and efficient synthetic strategies are not only crucial for the environmentally responsible production of this compound but are also expected to expand its accessibility and application in various fields.

Exploration of Novel Materials Architectures Incorporating this compound Moieties

The bifunctional nature of this compound makes it an exceptionally versatile building block for the creation of novel polymers and materials with tailored properties. molport.compatsnap.com The isocyanate group provides a reactive handle for the formation of polyurethane and polyurea linkages, while the chloro- group can be utilized for a variety of post-polymerization modifications. blazingprojects.comsigmaaldrich.comgoogle.comswaminathansivaram.in

Researchers are exploring the incorporation of this compound into polymer backbones to create materials with enhanced functionality. For instance, the pendant chloro group can serve as a site for grafting other polymer chains, leading to the formation of comb or brush copolymers with unique physical and chemical properties. These grafted polymers can be designed to have specific surface properties, such as hydrophilicity or hydrophobicity, which is crucial for applications in coatings, adhesives, and biomedical devices. google.commdpi.comnih.govmdpi.com

Furthermore, the chloro- group can be converted to other functional groups through nucleophilic substitution reactions. This opens up possibilities for creating "smart" materials that can respond to external stimuli such as pH, temperature, or light. For example, the chloro group could be replaced with an azide (B81097) group, which can then participate in "click chemistry" reactions for the efficient and specific attachment of biomolecules or other functional moieties. organic-chemistry.orgmdpi.comsigmaaldrich.comwikipedia.org

| Material Architecture | Description | Potential Applications |

| Graft Copolymers | Polymers with side chains of a different composition attached to the main polymer backbone, utilizing the chloro group as an attachment point. | Surface modification of materials to impart properties like biocompatibility, anti-fouling, and improved adhesion. google.comnih.govmdpi.com |

| Functionalized Polymers | Polymers where the chloro group is chemically modified to introduce a variety of other functional groups (e.g., amines, azides, thiols). | Development of responsive materials, drug delivery systems, and sensors. |

| Cross-linked Networks | Formation of three-dimensional polymer networks through reactions involving both the isocyanate and chloro- groups. | Creation of robust thermosets, hydrogels, and elastomers with enhanced mechanical and thermal properties. |

The ability to precisely control the chemical architecture of polymers derived from this compound is a key driver for its potential in advanced materials science.

Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials

The unique reactivity of this compound also presents exciting opportunities at the interface of chemical biology and advanced materials. Its ability to react with a wide range of nucleophiles, including those found in biological systems, makes it a candidate for the development of bioconjugates and bioactive materials.